Bis(2-methoxyethyl) phthalate
Description
Properties
IUPAC Name |
bis(2-methoxyethyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUIVCLOAAJSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 | |
| Record name | Bis(2-methoxyethyl) phthalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Bis(2-methoxyethyl)_phthalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025094 | |
| Record name | Di(2-methoxyethyl) phthalate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless liquid; [HSDB] | |
| Record name | Bis(2-methoxyethyl) phthalate | |
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Boiling Point |
340 °C, BP: 230 deg at 10 mm Hg | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
410 °F (210 °C) (Open cup) | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, SLIGHTLY SOL IN WATER (0.8%) @ 20 °C, MISCIBLE WITH ABSOLUTE ALC, INSOL IN MINERAL OILS, In water, 8500 mg/L, temperature not specified | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1596 g/cu m at 20 °C | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000228 [mmHg], VP: 0.01 MM HG AT 20 °C, Vapor pressures for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |
| Record name | Bis(2-methoxyethyl) phthalate | |
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| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid, PRACTICALLY COLORLESS, OILY LIQ | |
CAS No. |
117-82-8 | |
| Record name | Bis(2-methoxyethyl) phthalate | |
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| Record name | Bis(2-methoxyethyl) phthalate | |
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| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-bis(2-methoxyethyl) ester | |
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| Record name | Di(2-methoxyethyl) phthalate | |
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| Record name | Bis(2-methoxyethyl) phthalate | |
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| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing point: -45 °C | |
| Record name | BIS(2-METHOXYETHYL) PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5016 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Homogeneous Acid Catalysts
Sulfuric acid () and p-toluenesulfonic acid (p-TsOH) are widely employed in laboratory-scale synthesis. These catalysts enhance reaction rates by protonating the carbonyl oxygen, increasing electrophilicity.
Typical Conditions:
-
Catalyst Loading: 1–3% (w/w) of reactants
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Temperature: 120–150°C
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Reaction Time: 4–8 hours
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Yield: 85–92%
p-TsOH offers advantages over , including reduced sulfonation byproducts and easier separation.
Non-Catalytic High-Temperature Synthesis
Industrial processes often omit catalysts to simplify purification. Elevated temperatures (180–200°C) drive the reaction forward, leveraging Le Chatelier’s principle by removing water via distillation.
Industrial Parameters:
-
Temperature: 180–200°C
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Pressure: Reduced pressure (10–50 mmHg) to facilitate water removal
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Yield: 88–90%
Industrial-Scale Production
Large-scale DMEP manufacturing employs continuous reactor systems to optimize efficiency. Key considerations include:
Reactor Design
-
Tubular Reactors: Enable precise temperature control and rapid mixing.
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Reactive Distillation Columns: Integrate reaction and separation, enhancing conversion rates.
Feedstock Purity
Impurities in phthalic anhydride (e.g., maleic anhydride) or 2-methoxyethanol (e.g., ethylene glycol) can reduce yields or necessitate costly purification. Industrial-grade reactants typically exhibit ≥99% purity.
Byproduct Management and Environmental Considerations
Hydrolysis Byproducts
Residual water in the system hydrolyzes DMEP to phthalic acid and 2-methoxyethanol, necessitating anhydrous conditions. Hydrolysis rates increase at pH extremes (<5 or >7), as noted in environmental stability studies.
Waste Stream Treatment
Industrial facilities implement neutralization and distillation units to recover unreacted 2-methoxyethanol and phthalic acid. Methanol, a common solvent in downstream processes, is recycled to minimize environmental discharge.
Analytical Validation of Synthesis
Gas chromatography (GC) with flame ionization detection (FID) is the gold standard for quantifying DMEP purity. The EPA’s Method 8061A outlines protocols for analyzing phthalate esters, emphasizing column selection (e.g., DB-5 or equivalent) and temperature programming.
Critical GC Parameters:
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Column: 30 m × 0.25 mm ID, 0.25 µm film thickness
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Oven Program: 50°C (2 min) → 20°C/min → 280°C (10 min)
Comparative Analysis of Synthesis Routes
| Parameter | Catalytic Method | Non-Catalytic Method |
|---|---|---|
| Reaction Time | 4–8 hours | 6–10 hours |
| Yield | 85–92% | 88–90% |
| Byproduct Formation | Moderate | Low |
| Energy Consumption | High | Very High |
Catalytic methods favor laboratory settings due to faster kinetics, while non-catalytic approaches dominate industry for lower operational complexity .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methoxyethyl) phthalate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water, leading to the formation of phthalic acid and 2-methoxyethanol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce phthalic acid.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions, leading to the formation of monoesters and other derivatives.
Major Products Formed:
Hydrolysis: Phthalic acid and 2-methoxyethanol.
Oxidation: Phthalic acid.
Substitution: Monoesters and other derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
DMEP serves multiple roles in scientific research:
- Analytical Chemistry :
- Environmental Studies :
- Toxicology :
- Material Science :
Data Table: Key Applications of DMEP
Case Studies
-
Environmental Impact Study :
- A study conducted on the biodegradation of dimethyl phthalate (DMP) highlighted the effectiveness of indigenous bacteria in degrading phthalates in contaminated environments. This research underscores the importance of understanding the ecological implications of DMEP usage and its potential to persist in ecosystems .
- Toxicological Assessment :
- Material Performance Evaluation :
Mechanism of Action
Bis(2-methoxyethyl) phthalate exerts its effects primarily through its interaction with cellular membranes and proteins. It undergoes hydrolysis to form 2-methoxyethanol and mono-2-methoxyethyl phthalate, which are further metabolized to methoxyacetic acid. These metabolites can interfere with cellular processes and cause toxicity .
Comparison with Similar Compounds
Comparison with Similar Phthalate Esters
Structural and Physical Properties
The table below compares DMEP with structurally analogous phthalates:
Key Observations :
- Molecular Weight : DMEP has a lower molecular weight than DEHP and DEHT, contributing to differences in volatility and migration rates.
- Boiling Points : DEHP and DEHT exhibit higher boiling points due to longer alkyl chains, making them less volatile than DMEP .
- Polarity : DMEP’s methoxy groups enhance polarity compared to DEHP’s ethylhexyl chains, influencing solubility in polar matrices .
Toxicity and Environmental Impact
DMEP :
- Acute Toxicity : Oral LD₅₀ in rats ranges from 1,000–2,000 mg/kg , indicating moderate toxicity .
- Reproductive Effects : Classified as a teratogen (R61) and suspected reproductive toxicant (R62) .
DEHP :
- Acute Toxicity : Higher LD₅₀ (oral: 30 g/kg in rats), suggesting lower acute toxicity than DMEP .
- Chronic Effects : Recognized as a reproductive toxicant and endocrine disruptor; listed under REACH as a Substance of Very High Concern (SVHC) .
DEHT :
Environmental Persistence :
Regulatory and Industrial Status
Analytical Differentiation
Gas chromatography-mass spectrometry (GC-MS) retention times highlight structural differences:
- DMEP : Retention time = 14.343 minutes (Rtx-440 column) .
- DEHP : Retention time = 13.152 minutes (same column) .
- Bis(2-ethoxyethyl) phthalate : Retention time = 16.910 minutes .
These variations aid in environmental and biological sample analysis, critical for regulatory compliance .
Biological Activity
Bis(2-methoxyethyl) phthalate (DMEP) is a phthalate ester that has garnered attention due to its widespread use in industrial applications and potential health implications. This compound is primarily utilized as a plasticizer in various consumer products, including cosmetics and children's toys. Understanding its biological activity is crucial for assessing its safety and regulatory status.
Chemical Structure and Properties
DMEP has the chemical formula and features a diester structure, which consists of a benzenedicarboxylic acid head group linked to two methoxyethyl side chains. Its unique structure influences its biological interactions and toxicity profiles.
Metabolism and Toxicokinetics
DMEP undergoes rapid hydrolysis in the body, converting into 2-methoxyethanol (2-ME) and mono-2-methoxyethyl phthalate (MMEP). These metabolites are further oxidized to methoxyacetic acid (MAA). Studies indicate that DMEP can cross the placenta in pregnant rats, leading to potential developmental effects on the fetus .
Reproductive and Developmental Toxicity
Research indicates that DMEP poses significant reproductive and developmental risks. In sub-chronic studies on rats, DMEP administration led to notable decreases in thymus and testes weight at doses of 1000 mg/kg body weight per day. Additionally, significant reductions in hemoglobin levels were observed at lower doses, indicating hematological impacts .
A study highlighted that prenatal exposure to DMEP resulted in abnormal behaviors associated with impaired neurogenesis and synaptic activity, suggesting neurodevelopmental risks . Furthermore, DMEP has been linked to testicular atrophy, emphasizing its potential impact on male reproductive health .
Acute and Chronic Toxicity
DMEP exhibits low acute toxicity; however, chronic exposure has been associated with various adverse effects. In animal studies, it was noted that DMEP did not cause significant skin or eye irritation but could lead to chronic conditions such as peritonitis when administered intraperitoneally . The lowest observed adverse effect level (LOAEL) was determined to be 100 mg/kg body weight per day based on hematological changes .
Case Study on Phthalates
A comprehensive case study reviewed the cumulative risk assessment of phthalates, including DMEP, focusing on their effects on testosterone-mediated reproductive health. The findings underscored the importance of understanding the mechanisms through which phthalates disrupt endocrine function, particularly in males .
Data Table: Summary of Toxicological Findings
Regulatory Status
Due to its potential health risks, DMEP has been subjected to scrutiny by regulatory bodies. The Australian government has classified it as a hazardous substance due to its reproductive toxicity. Regulatory assessments have emphasized the need for caution regarding its use in consumer products .
Q & A
Q. What are the key physicochemical properties of BMEP critical for experimental design and laboratory handling?
BMEP (CAS 117-82-8) is a colorless to light-colored liquid with a molecular formula of C₁₄H₁₈O₆ and a molecular weight of 282.29 g/mol. Key properties include:
- Boiling point : 230°C at 10 mmHg
- Density : 1.173 g/cm³
- Refractive index : 1.503 These properties inform solvent compatibility, distillation protocols, and storage conditions. For example, its low volatility at room temperature necessitates controlled heating for reactions requiring phase changes .
Q. What analytical methods are recommended for quantifying BMEP in environmental or biological matrices?
Gas chromatography-mass spectrometry (GC-MS) using EPA Method 8061A is the gold standard for BMEP detection. Key parameters include:
Q. What are the primary health hazards associated with BMEP exposure in laboratory settings?
BMEP is classified as a reproductive toxicant (Category 1B) under EU REACH, with chronic exposure linked to liver damage and developmental toxicity. Acute risks include skin/eye irritation. Researchers must use PPE (nitrile gloves, safety goggles) and ensure ventilation to limit airborne concentrations below 1 mg/m³ .
Q. What are the best practices for safe storage and handling of BMEP?
BMEP is incompatible with strong oxidizers (e.g., peroxides), acids, and bases . Storage guidelines include:
- Use tightly sealed containers in cool (<25°C), ventilated areas.
- Segregate from ignition sources and reactive chemicals.
- Label all containers with GHS hazard symbols (e.g., Health Hazard, Exclamation Mark) .
Q. How is BMEP regulated under EU REACH, and what are the implications for academic research?
BMEP is listed as a Substance of Very High Concern (SVHC) due to reproductive toxicity. Researchers must comply with authorization requirements for its use, including:
- Submitting exposure mitigation plans.
- Documenting alternatives under the "No Data, No Market" principle. Non-compliance may restrict access to funding or publication in EU-affiliated journals .
Advanced Research Questions
Q. How can researchers design in vivo studies to assess BMEP’s reproductive toxicity while minimizing confounding variables?
- Dose-response models : Use a range from 10 mg/kg/day (NOAEL) to 300 mg/kg/day (LOAEL) in rodent studies.
- Controls : Include sham-exposed cohorts and positive controls (e.g., diethylstilbestrol).
- Endpoints : Monitor serum testosterone, ovarian follicle counts, and histopathological liver changes. Reference the NTP’s phthalate assessment framework for standardized protocols .
Q. What methodologies resolve contradictions in BMEP’s ecological risk assessments (e.g., biodegradation vs. persistence)?
Conflicting data on BMEP’s environmental fate can be addressed through:
- OECD 301F tests to measure aerobic biodegradation in activated sludge.
- QSAR modeling to predict bioaccumulation potential (log Kow = 2.8 suggests low risk).
- Field studies comparing industrial vs. agricultural runoff impacts. Discrepancies often arise from pH-dependent hydrolysis rates .
Q. What advanced techniques characterize BMEP’s metabolic pathways in mammalian systems?
Q. How do matrix effects influence BMEP quantification in adipose tissue or placental samples?
Co-eluting lipids in biological matrices can suppress ionization in GC-MS. Mitigation strategies include:
- Solid-phase extraction (SPE) with C18 cartridges.
- Matrix-matched calibration curves using homogenized control tissues.
- Internal standard correction with deuterated analogs (e.g., D₄-DMEP) .
Q. What longitudinal study designs evaluate the impact of regulatory changes (e.g., REACH) on BMEP exposure trends?
- Cohort studies : Compare pre- and post-SVHC authorization biomonitoring data (e.g., urinary metabolites).
- Time-series analysis : Use HPLC-UV to track BMEP in wastewater sludge from 2011–2025.
- Policy linkage : Correlate regulatory timelines with declines in industrial effluent concentrations .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
